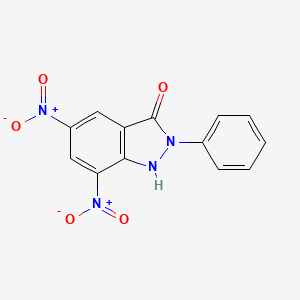

5,7-dinitro-2-phenyl-1H-indazol-3-one

Description

Structure

3D Structure

Properties

CAS No. |

23614-55-3 |

|---|---|

Molecular Formula |

C13H8N4O5 |

Molecular Weight |

300.23 g/mol |

IUPAC Name |

5,7-dinitro-2-phenyl-1H-indazol-3-one |

InChI |

InChI=1S/C13H8N4O5/c18-13-10-6-9(16(19)20)7-11(17(21)22)12(10)14-15(13)8-4-2-1-3-5-8/h1-7,14H |

InChI Key |

PBZJZJOWHIIIOE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(N2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

solubility |

15.3 [ug/mL] |

Origin of Product |

United States |

Structural Characterization and Elucidation of 5,7 Dinitro 2 Phenyl 1h Indazol 3 One and Its Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 5,7-dinitro-2-phenyl-1H-indazol-3-one by providing detailed information about its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering precise insights into the molecular framework of indazole derivatives.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR spectroscopy are instrumental in assigning the specific resonances of each atom within the molecular structure. In analogues such as 3-methyl-5-nitro-1-phenyl-1H-indazole, the proton NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons. For instance, the proton at position 4 of the indazole ring typically appears as a doublet of doublets, influenced by the adjacent nitro group and other ring protons. mdpi.com The chemical shifts of the phenyl group protons are also observed in the aromatic region, often as multiplets. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. In related 5-nitro-1-phenyl-1H-indazoles, the carbon atoms attached to the nitro groups exhibit downfield shifts due to the electron-withdrawing nature of the nitro functionality. mdpi.com The carbonyl carbon at the 3-position in the indazol-3-one ring is expected to resonate at a significantly downfield chemical shift.

¹⁵N NMR spectroscopy is particularly useful for characterizing the nitrogen atoms within the indazole core and the nitro groups. The chemical shifts of the indazole ring nitrogens can help distinguish between different isomers and tautomers. nih.govacs.org For nitro-substituted indazoles, the ¹⁵N chemical shifts of the nitro groups are also characteristic. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Analogous Nitro-Substituted Phenyl-Indazoles in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | ~8.89 (d) | - |

| H6 | ~8.28 (dd) | - |

| Phenyl-H | 7.46 - 7.77 (m) | - |

| CH₃ (analogue) | ~2.69 (s) | ~12.1 |

| C3 | - | ~147.3 |

| C3a | - | ~122.9 |

| C4 | - | ~119.3 |

| C5 | - | ~142.2 |

| C6 | - | ~122.8 |

| C7 | - | ~111.7 |

| C7a | - | ~141.1 |

| Phenyl-C | - | 124.4 - 139.2 |

Data is illustrative and based on 3-methyl-1-phenyl-5-nitro-1H-indazole. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues is expected to show characteristic absorption bands. The presence of the nitro groups (NO₂) will be indicated by strong symmetric and asymmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. mdpi.com The carbonyl group (C=O) of the indazol-3-one ring will exhibit a strong absorption band in the range of 1680-1750 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. rsc.org

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1680 - 1750 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric NO₂ Stretch | 1500 - 1560 |

| Symmetric NO₂ Stretch | 1300 - 1370 |

Ranges are based on typical values for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide valuable structural information. For this compound, the molecular ion peak (M⁺) in the mass spectrum will confirm its molecular weight. The fragmentation pattern is often complex for such molecules. Common fragmentation pathways for related indazole derivatives involve the loss of small molecules such as NO₂, CO, and N₂. researchgate.net The fragmentation of the phenyl substituent and the indazole ring system can also provide clues about the molecule's structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of the parent molecule and its fragments. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For analogous structures, such as 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole, crystallographic data reveals a planar indazole portion with the nitro group slightly twisted out of the plane. nih.gov The phenyl group's orientation relative to the indazole ring is also determined. nih.gov In the crystal lattice, molecules are often linked by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. nih.gov

Table 3: Illustrative Crystallographic Data for an Analogous Nitro-Substituted Indazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~15.6 |

| b (Å) | ~4.7 |

| c (Å) | ~17.6 |

| β (°) | ~99.0 |

| Volume (ų) | ~1293 |

| Z | 4 |

Data is based on a related heterocyclic compound and serves for illustrative purposes. mdpi.com

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of indazolone derivatives is defined by the spatial arrangement of their constituent rings and substituent groups. This arrangement is often non-planar, characterized by specific torsion and dihedral angles. For instance, in the related compound (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, the molecule is significantly twisted. nih.gov The heterocyclic indazole ring forms dihedral angles of 37.9 (1)° and 64.3 (1)° with its pendant phenyl and chlorobenzene (B131634) rings, respectively, and the dihedral angle between these two pendant rings is 74.5 (1)°. nih.gov

In another analogue, 5-[(5-nitro-1H-indazol-1-yl)methyl], the indazole unit itself is nearly planar. nih.gov However, the substituent groups are twisted out of this plane; the nitro group is rotated by 6.50 (6)° and the pendant phenyl group by 6.79 (4)°. nih.gov This twisting is a common feature in such molecules, arising from the steric and electronic interactions between the different parts of the molecule. The non-aromatic six-membered ring in some indazolone derivatives adopts a distorted envelope conformation. nih.gov

Table 1: Dihedral/Torsion Angles in Indazolone Analogues

| Compound | Groups Involved | Dihedral/Torsion Angle (°) |

|---|---|---|

| (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one nih.gov | Heterocyclic Ring & Phenyl Ring | 37.9 (1) |

| (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one nih.gov | Heterocyclic Ring & Chlorobenzene Ring | 64.3 (1) |

| (E)-5-(4-chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one nih.gov | Phenyl Ring & Chlorobenzene Ring | 74.5 (1) |

| 5-[(5-nitro-1H-indazol-1-yl)methyl] nih.gov | Indazole Plane & Nitro Group | 6.50 (6) |

Supramolecular Interactions in Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent supramolecular interactions. These interactions, including hydrogen bonds and π-π stacking, are fundamental to the stability and physical properties of the crystalline solid. researchgate.net

Given the aromatic nature of the indazole core and the phenyl substituent, π-π stacking interactions are significant in defining the crystal structure. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. In analogues like 5-[(5-nitro-1H-indazol-1-yl)methyl], molecules form oblique stacks through π–π stacking between the indazole unit and the phenyl rings of adjacent molecules. nih.gov The presence of electron-withdrawing nitro groups can enhance these interactions through electrostatic reinforcement. researchgate.net The centroid-to-centroid distance between stacked rings is a key parameter; for example, a π···π interaction between a phenyl group and a dinitrophenyl group in a related hydrazone derivative was measured at 3.8096(8) Å. researchgate.net These stacking interactions often result in columnar structures within the crystal lattice. nih.gov

Polymorphism Studies of Indazolone Structures

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. nih.govjmchemsci.com These different forms, or polymorphs, can exhibit distinct physical properties, including melting point and solubility. jmchemsci.com The phenomenon has been observed in the indazolone family.

Research has reported the existence of polymorphism in the parent compound, indazolin-3-one (1,2-dihydro-3H-indazol-3-one). mdpi.com Furthermore, studies on substituted indazoles, such as 3-phenyl-1H-indazole, have identified and analyzed concomitant polymorphs, establishing the conditions for their interconversion. nih.gov While specific polymorphism studies on this compound have not been reported, the documented polymorphism in its parent structure and other derivatives suggests that this compound may also exist in different crystalline forms. When different tautomers of a compound crystallize independently, the phenomenon is known as desmotropy. nih.gov

Tautomerism and Isomerism within the Indazolone System

Isomerism refers to the existence of molecules with the same molecular formula but different arrangements of atoms. Tautomerism is a special type of isomerism where isomers, called tautomers, readily interconvert, most commonly through the migration of a proton. nih.gov The indazolone system exhibits complex tautomerism due to its multiple functional groups.

For indazol-3-one structures, a key equilibrium exists between the keto form (an amide) and the enol form (an iminol), which is more accurately described as a 3-hydroxyindazole tautomer. mdpi.com Studies on 7-nitroindazolin-3-one have shown through X-ray and NMR analysis that it exists as the 3-hydroxy tautomer in the solid state. mdpi.com Furthermore, calculations indicate that in solution, the 1H-indazol-3-ol tautomer is the predominant form. mdpi.com This preference for the hydroxy form is a critical aspect of the system's chemistry.

1H- and 2H-Tautomerism in Indazoles

Underlying the tautomerism of the indazolone system is the annular tautomerism of the indazole ring itself. Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govresearchgate.net These forms differ in the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen.

The 1H-tautomer is generally the predominant and more stable form. nih.gov Thermodynamic calculations and experimental observations consistently show that 1H-indazole is energetically favored over 2H-indazole. This stability difference is attributed to the electronic structure; the 1H-form has a benzenoid structure, which preserves the aromaticity of the fused benzene (B151609) ring, whereas the 2H-form has a less stable quinonoid structure. The energy difference between the two tautomers for the parent indazole is approximately 15 kJ·mol⁻¹. This fundamental tautomeric equilibrium is a defining characteristic of the indazole moiety and influences the synthesis, reactivity, and biological properties of its derivatives. nih.gov

Oxo/Hydroxy Tautomeric Equilibria in Indazolin-3-one Derivatives

Indazolin-3-one and its derivatives can exist in two primary tautomeric forms: the oxo form (1,2-dihydro-3H-indazol-3-one) and the hydroxy form (1H-indazol-3-ol). The position of the proton can lead to different isomers, with the 1H-indazol-3-ol and 2H-indazol-3-ol being the most significant hydroxy tautomers.

In the parent indazolin-3-one, the solid state exclusively shows the presence of the oxo tautomer. However, in solution, a dynamic equilibrium is established. For instance, in dimethyl sulfoxide (B87167) (DMSO), the hydroxy tautomer, specifically the 1H-indazol-3-ol form, is the predominant species, coexisting with a smaller fraction of the oxo form. researchgate.net Studies have shown that in (D6)DMSO, an equilibrium of approximately 85% of the 1H-indazol-3-ol and 15% of the 1,2-dihydro-3H-indazol-3-one tautomer exists. researchgate.net The predominance of the 1H-indazol-3-ol tautomer in solution is a recurring observation. researchgate.netlookchem.com

The tautomeric equilibrium is significantly influenced by the solvent. In aqueous solutions, the equilibrium shifts towards the oxo form, with estimates suggesting that it constitutes about 95% of the mixture. researchgate.net This is in contrast to less polar solvents where the hydroxy form is more favored. researchgate.net

The substitution at the N1 or N2 position can "fix" the tautomeric form. For instance, the presence of a phenyl group at the N2 position, as in the case of this compound, precludes the formation of the 1H-tautomer and shifts the equilibrium between the 2-phenyl-1,2-dihydro-3H-indazol-3-one (oxo) and the 2-phenyl-3-hydroxy-2H-indazole (hydroxy) forms.

Table 1: Tautomeric Forms of Indazolin-3-one Derivatives

| Compound | Tautomeric Form | State | Predominant Form |

|---|---|---|---|

| Indazolin-3-one | Oxo (1,2-dihydro-3H-indazol-3-one) | Solid | Yes |

| Indazolin-3-one | Hydroxy (1H-indazol-3-ol) & Oxo | DMSO Solution | Hydroxy (approx. 85%) |

| Indazolin-3-one | Hydroxy (1H-indazol-3-ol) & Oxo | Aqueous Solution | Oxo (approx. 95%) |

| 7-Nitroindazolin-3-one | Hydroxy (7-nitro-1H-indazol-3-ol) | Solid & Solution | Yes |

Influence of Nitro Substituents on Tautomeric Preferences

The introduction of electron-withdrawing groups, such as nitro groups, onto the indazolinone core has a profound effect on the tautomeric equilibrium. These substituents increase the acidity of the protons involved in the tautomerization, namely the N-H proton in the oxo form and the O-H proton in the hydroxy form.

A key example is 7-nitroindazolin-3-one. X-ray and NMR studies have definitively established that this compound exists as the 3-hydroxy tautomer, both in the solid state and in solution. researchgate.netlookchem.com Theoretical calculations support this finding, indicating that the 1H-indazol-3-ol tautomer is the most stable form. researchgate.net The electron-withdrawing nature of the nitro group at the 7-position stabilizes the negative charge that develops on the oxygen atom in the deprotonated intermediate of the tautomeric shift, thereby favoring the hydroxy form.

The N-phenyl substituent at the 2-position will influence the equilibrium through both electronic and steric effects. Electronically, the phenyl group can further delocalize charge. Sterically, it may influence the planarity of the indazole ring system. In related heterocyclic systems, N-phenyl substitution has been shown to impact tautomeric equilibria.

Considering the cumulative electronic-withdrawing effect of two nitro groups, it is highly probable that this compound exists predominantly in the 3-hydroxy tautomeric form (2-phenyl-5,7-dinitro-3-hydroxy-2H-indazole). This would be consistent with the observed trend where electron-withdrawing substituents on the benzene ring of the indazolinone system stabilize the hydroxy tautomer.

Table 2: Calculated Relative Stabilities of Indazolin-3-one Tautomers (kJ/mol)

| Tautomer | Indazolin-3-one (1) | 7-Nitroindazolin-3-one (2) |

| 1H-indazol-3-one (oxo) | 7.90 | 0.97 |

| 1H-indazol-3-ol (hydroxy) | 0.00 (most stable) | 0.00 (most stable) |

| 2H-indazol-3-ol (hydroxy) | 3.46 | 8.28 |

Data adapted from theoretical calculations (B3LYP/6-31G). researchgate.net A positive value indicates lower stability relative to the most stable tautomer.*

Chemical Reactivity and Reaction Mechanism Studies of 5,7 Dinitro 2 Phenyl 1h Indazol 3 One

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The phenyl group at the 2-position of the indazolone core is a potential site for electrophilic aromatic substitution. However, the indazolone ring system, particularly with two strongly electron-withdrawing nitro groups, is expected to have a deactivating effect on the appended phenyl ring. This deactivation would make electrophilic substitution on the phenyl ring significantly more challenging compared to unsubstituted benzene.

If such a reaction were to occur, the directing effect of the indazolone substituent would need to be considered. Typically, N-aryl substituents can act as ortho- and para-directors. Therefore, any successful electrophilic substitution would likely yield a mixture of ortho- and para-substituted products on the 2-phenyl ring. The harsh reaction conditions required to overcome the deactivation might also lead to a lack of selectivity and the formation of multiple byproducts.

Nucleophilic Reactions at the Indazolone Core

The indazolone core of 5,7-dinitro-2-phenyl-1H-indazol-3-one is rendered highly electron-deficient by the two nitro groups at positions 5 and 7. This electronic characteristic makes the aromatic part of the indazolone system susceptible to nucleophilic aromatic substitution (SNAr). Nucleophiles could potentially attack the carbon atoms bearing the nitro groups, leading to their displacement.

The carbonyl group at position 3 is also a potential site for nucleophilic attack. Strong nucleophiles could add to the carbonyl carbon, although subsequent reactions would depend on the nature of the nucleophile and the reaction conditions.

Mechanisms of N-Alkylation and Acylation

N-alkylation and N-acylation are common reactions for indazole derivatives. In the case of this compound, the nitrogen at position 1 (N-1) is the only available site for these reactions, as position 2 is already substituted with a phenyl group.

The mechanism for N-alkylation would typically involve the deprotonation of the N-1 hydrogen by a suitable base to form an indazolide anion. This anion would then act as a nucleophile, attacking an alkyl halide or another suitable electrophile in an SN2 reaction. The presence of two electron-withdrawing nitro groups would increase the acidity of the N-H proton, facilitating its removal.

Similarly, N-acylation would proceed via the nucleophilic attack of the N-1 nitrogen on an acylating agent, such as an acyl chloride or an anhydride. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Regioselectivity in Substitution and Cyclization Reactions

For substitution reactions, regioselectivity would be a key consideration. In electrophilic aromatic substitution on the 2-phenyl ring, the directing effect of the indazolone moiety would favor ortho and para substitution. In nucleophilic aromatic substitution on the indazolone core, the positions of the nitro groups (5 and 7) would be the most likely sites of attack.

Regioselectivity in cyclization reactions involving this molecule is difficult to predict without specific reaction details. Any potential cyclization would be highly dependent on the functional groups introduced onto the molecule and the reaction conditions employed.

Decomposition Pathways and Stability Considerations

Nitro-containing aromatic compounds are often thermally sensitive. The presence of two nitro groups in this compound suggests that the compound may be prone to thermal decomposition at elevated temperatures. Decomposition pathways for such compounds often involve the cleavage of the C-NO2 bond or complex redox reactions.

The stability of the compound would also be influenced by its environment, such as exposure to light, strong acids, or bases, which could catalyze degradation pathways.

Computational Chemistry and Theoretical Investigations of 5,7 Dinitro 2 Phenyl 1h Indazol 3 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in modern chemistry for investigating the electronic structure and properties of molecules. These methods, particularly those based on density functional theory, offer a balance between accuracy and computational cost, making them ideal for studying complex organic molecules like 5,7-dinitro-2-phenyl-1H-indazol-3-one.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This procedure systematically alters the molecular geometry to find the configuration with the lowest possible energy, referred to as the energy-minimized or optimized geometry.

For this compound, DFT calculations, often employing a hybrid functional like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to achieve this. nih.govderpharmachemica.com The calculation iteratively adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. To confirm that this stationary point corresponds to a true minimum and not a transition state, a subsequent vibrational frequency analysis is performed, ensuring the absence of imaginary frequencies. nih.gov The resulting optimized geometry provides key structural parameters.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C3=O | 1.22 Å |

| Bond Length | N1-N2 | 1.38 Å |

| Bond Length | C5-N(nitro) | 1.47 Å |

| Bond Length | C7-N(nitro) | 1.47 Å |

| Bond Angle | C3a-N2-N1 | 110.5° |

| Bond Angle | C7a-C7-N(nitro) | 119.8° |

Note: This data is illustrative and represents typical values expected from a DFT/B3LYP calculation.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. ntu.edu.iq

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and generally more reactive. For this compound, the presence of electron-withdrawing nitro groups and the conjugated ring system is expected to influence the energies of these orbitals significantly. The distribution of HOMO and LUMO across the molecule can also be visualized to identify regions susceptible to electrophilic and nucleophilic attack. Typically, the LUMO is localized on the electron-deficient parts of the molecule, such as the dinitro-substituted indazole ring. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

Note: This data is illustrative and represents typical values expected from a DFT calculation.

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, such regions would be concentrated around the oxygen atoms of the carbonyl and nitro groups.

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potential is typically found around the hydrogen atoms.

Green Regions: These areas represent neutral or nonpolar regions of the molecule.

The ESP map provides a clear, qualitative picture of the molecule's polarity and helps identify sites for intermolecular interactions.

Spectroscopic Parameter Prediction via Computational Methods

Computational methods are extensively used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, providing a valuable comparison with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for such calculations, often performed in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level). nih.govmdpi.comresearchgate.net

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. The accuracy of these predictions allows for the confident assignment of complex NMR spectra. nih.govnih.govresearchgate.netbohrium.com For this compound, calculations would predict distinct chemical shifts for the protons and carbons of the phenyl ring and the dinitro-indazolone core, influenced by the electronic effects of the substituents. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative Data)

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| H4 | 8.90 | C3 | 165.0 |

| H6 | 8.55 | C3a | 120.5 |

| H(phenyl, ortho) | 7.80 | C4 | 125.0 |

| H(phenyl, meta) | 7.65 | C5 | 145.0 |

| H(phenyl, para) | 7.50 | C6 | 118.0 |

| C7 | 148.0 | ||

| C7a | 138.0 |

Note: This data is illustrative and represents typical values expected from a GIAO/DFT calculation.

Infrared (IR) spectroscopy measures the vibrational transitions of a molecule, providing a characteristic fingerprint based on its functional groups. Computational vibrational frequency analysis, performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP), calculates the fundamental vibrational modes of the molecule. nih.govscirp.org

The calculated frequencies correspond to specific bond stretching, bending, and torsional motions. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement. This analysis is crucial for assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. scirp.org For this compound, key predicted vibrations would include the C=O stretch of the indazolone ring, the symmetric and asymmetric N-O stretches of the nitro groups, C-N stretching, and the C-H stretching of the aromatic rings. vscht.cz

Table 4: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3110 | 3100 - 3000 |

| C=O (Amide) | Stretching | 1735 | 1750 - 1680 |

| C=C (Aromatic) | Stretching | 1610, 1580 | 1600 - 1450 |

| NO₂ (Asymmetric) | Stretching | 1550 | 1560 - 1515 |

| NO₂ (Symmetric) | Stretching | 1355 | 1360 - 1315 |

Note: This data is illustrative and represents typical values expected from a DFT vibrational analysis.

Analysis of Tautomeric Equilibria and Energetic Preferences

Tautomerism is a key aspect of the chemistry of indazolones, and understanding the energetic preferences of different tautomers is fundamental to predicting their behavior in various environments. For this compound, several tautomeric forms can be considered, primarily the keto (1H-indazol-3-one) and enol (1H-indazol-3-ol) forms. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

The stability of tautomers can be significantly influenced by their environment. Theoretical calculations allow for the investigation of these stabilities in both the gas phase, representing an isolated molecule, and in various solvents, which mimic experimental conditions.

In the gas phase, the relative stability of tautomers is dictated by intramolecular factors such as hydrogen bonding and electronic effects. For analogous heterocyclic systems, it has been observed that the enol form can be more stable in the gas phase due to the formation of a strong intramolecular hydrogen bond.

In solution, the picture becomes more complex as intermolecular interactions with solvent molecules come into play. The choice of solvent can dramatically shift the tautomeric equilibrium.

The effect of solvents on tautomeric ratios is a well-documented phenomenon. Polar solvents tend to stabilize more polar tautomers, while nonpolar solvents favor less polar forms. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the solvent environment and predict its impact on tautomeric equilibria.

For compounds similar to this compound, studies have shown that polar protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds, which can disrupt the intramolecular hydrogen bond that stabilizes the enol form. Conversely, in nonpolar solvents, the enol tautomer often remains the more stable form.

To illustrate the solvent effects on tautomeric equilibria, the following table presents hypothetical relative energy data for the keto and enol tautomers of a model dinitro-substituted indazolone in different environments, as would be determined by DFT calculations.

| Solvent | Dielectric Constant (ε) | Relative Energy of Keto Form (kcal/mol) | Relative Energy of Enol Form (kcal/mol) | Predicted Dominant Tautomer |

| Gas Phase | 1 | 2.5 | 0 | Enol |

| Cyclohexane (B81311) | 2.0 | 2.1 | 0 | Enol |

| Dichloromethane | 8.9 | 0.8 | 0 | Enol |

| Acetonitrile (B52724) | 37.5 | -0.5 | 0 | Keto |

| Water | 78.4 | -1.8 | 0 | Keto |

Note: This table is illustrative and based on general principles of solvent effects on tautomerism in related heterocyclic systems. Specific values for this compound would require dedicated computational studies.

Gas Phase vs. Solution Phase Tautomerism Studies

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a detailed understanding of the reaction dynamics.

The characterization of transition states is a cornerstone of mechanistic studies. Computational methods allow for the determination of the geometry and energy of transition states, which are critical for calculating activation energies and reaction rates. For reactions involving this compound, such as cycloadditions or nucleophilic substitutions, identifying the lowest energy pathway is key to predicting the reaction outcome.

For instance, in a hypothetical cycloaddition reaction, computational analysis could reveal whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. The calculated activation energies for competing pathways would indicate the most favorable reaction channel.

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, emphasizing the role of electron density changes in governing reaction mechanisms. luisrdomingo.com MEDT has been successfully applied to understand various cycloaddition reactions. luisrdomingo.com

Within the framework of MEDT, the analysis of the conceptual DFT reactivity indices, such as the global electrophilicity and nucleophilicity, helps to classify the reactants and predict the polar nature of the reaction. The flow of electron density at the transition state can be quantified to understand the degree of charge transfer and the electronic nature of the reaction. For a cycloaddition involving this compound, MEDT could predict whether the reaction is of a non-polar, polar, or ionic nature, and how the electron density reorganizes during the formation of the new chemical bonds.

The following table provides an example of conceptual DFT indices for a model cycloaddition reaction involving an indazolone derivative.

| Molecule | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| Indazolone Derivative | -3.4 eV | 6.8 eV | 0.85 eV | 3.1 eV |

| Alkene | -4.1 eV | 5.9 eV | 1.43 eV | 2.5 eV |

Note: This data is illustrative. The values indicate that the indazolone derivative is a moderate nucleophile and the alkene is a moderate electrophile, suggesting a polar cycloaddition reaction.

The three-dimensional structure and the non-covalent interactions of this compound are crucial for its chemical behavior and potential applications. Computational methods are employed to explore the conformational landscape and to quantify the strength and nature of intermolecular interactions.

Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For this compound, this would include exploring the rotation of the phenyl group and the orientation of the nitro groups. The results of such an analysis are important for understanding how the molecule might interact with other molecules.

The study of intermolecular interactions, such as hydrogen bonding and π-stacking, is essential for predicting the crystal packing and the behavior of the compound in condensed phases. Quantum chemical calculations can provide detailed information about the geometry and energy of these interactions. For example, Atoms in Molecules (AIM) theory can be used to characterize the nature of hydrogen bonds by analyzing the electron density at the bond critical points.

The following table summarizes hypothetical interaction energies for different types of intermolecular interactions that could be formed by this compound, as would be calculated by high-level quantum chemical methods.

| Interaction Type | Interacting Groups | Calculated Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H --- O=C | -6.5 |

| Hydrogen Bond | C-H --- O=N | -2.1 |

| π-π Stacking | Phenyl ring --- Indazole ring | -4.8 |

| Halogen Bond | C-NO2 --- Aromatic system | -1.5 |

Note: This table is illustrative and highlights the types of non-covalent interactions that could be computationally investigated for this molecule.

In Silico Screening and Ligand-Protein Interaction Studies

In silico screening has become an indispensable part of modern drug discovery, enabling the rapid assessment of large libraries of compounds for their potential biological activity. For this compound, these computational methods can predict its binding affinity to various protein targets, assess its drug-like properties, and inform the design of more potent and selective derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a target protein. These simulations provide valuable information on the binding mode, affinity, and specificity of the ligand.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand is then placed in the binding site of the protein, and its conformational flexibility is explored to find the most stable binding pose. The stability of the resulting complex is evaluated using a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

For instance, studies on similar nitro-substituted indazole derivatives have utilized molecular docking to explore their binding to various enzymes. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. While specific docking studies for this compound are not widely published, a hypothetical docking study against a kinase target might yield results similar to those presented in the table below.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |

| Protein Kinase A | -8.5 | Glu121, Asp184 | Hydrogen Bond |

| Cyclin-Dependent Kinase 2 | -9.2 | Ile20, Val78 | Hydrophobic |

| Cyclin-Dependent Kinase 2 | -9.2 | Lys33, Gln131 | Hydrogen Bond |

| p38 MAP Kinase | -7.9 | Met109, Leu167 | Hydrophobic |

| p38 MAP Kinase | -7.9 | Lys53, Asp168 | Hydrogen Bond |

Structure-based virtual screening (SBVS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach relies on the known three-dimensional structure of the target. The process involves docking a large number of compounds into the binding site of the target and ranking them based on their predicted binding affinity.

The general workflow for SBVS includes:

Target Preparation: Obtaining and preparing the 3D structure of the protein of interest.

Compound Library Preparation: Assembling and preparing a database of small molecules for screening.

Molecular Docking: Docking each compound in the library into the target's binding site.

Scoring and Ranking: Evaluating the binding of each compound using a scoring function and ranking them.

Post-processing and Hit Selection: Analyzing the top-ranked compounds and selecting promising candidates for further experimental validation.

While specific SBVS campaigns involving this compound are not documented in publicly available literature, this methodology would be a primary approach to identify new biological targets for this compound or to discover other compounds with a similar scaffold that bind to a known target.

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. Computational models can predict these properties early in the process, helping to identify compounds with poor pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For this compound, various in silico tools can be used to predict its ADMET properties. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

| ADMET Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May have moderate ability to cross the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cross into the central nervous system. |

| Plasma Protein Binding | High | May have a long duration of action. |

| Metabolism | ||

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interaction with drugs metabolized by this enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Mutagenicity | Positive | Potential to be mutagenic. |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

Fragment-based ligand discovery (FBLD) is an approach where small, low-molecular-weight compounds (fragments) are screened for binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to create a more potent lead compound. The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets.

The application of FBLD to the dinitro-indazole scaffold could involve screening a library of fragments against a target of interest. Fragments that show binding can then be optimized. For example, a fragment containing the dinitro-indazole core could be identified and subsequently elaborated by adding substituents at the phenyl ring or other positions to improve its binding affinity and selectivity. This approach has been successfully used in the discovery of inhibitors for various targets, including kinases. nih.gov

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Indazolone Derivatives

Indazolone Scaffolds as Privileged Structures in Drug Discovery

The indazole ring system is recognized as a "privileged scaffold" in drug discovery due to its ability to bind to a variety of biological targets with high affinity. nih.govresearchgate.netresearchgate.netresearcher.life This versatility has led to the development of numerous indazole-containing therapeutic agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties. nih.govnih.gov The rigid bicyclic structure of the indazolone core provides a well-defined three-dimensional arrangement for substituent groups, facilitating specific interactions with biological macromolecules. The unique chemical properties of the indazole nucleus, including its tautomeric forms, contribute to its diverse applications in medicinal chemistry. researchgate.net

SAR of Nitro-Substituted Indazolones

The introduction of nitro groups onto the indazole ring can significantly influence the compound's biological activity. The position of the nitro group is a critical determinant of its effect. For instance, studies on nitro-substituted indazoles have shown that a nitro group at the C5 or C6 position can result in measurable mutagenic activity, while substitution at C4 or C7 may lead to weakly or non-mutagenic compounds. nih.gov In the context of trypanocidal agents, a nitro group at the 5-position of the indazolone structure is proposed to enhance activity by inducing oxidative stress through its activation by nitroreductases. mdpi.com Specifically for 5,7-dinitro-2-phenyl-1H-indazol-3-one, the presence of two nitro groups at positions 5 and 7 suggests a strong electron-withdrawing effect on the benzene (B151609) portion of the indazolone core. This dinitro substitution pattern would likely impact the molecule's electronic properties, potentially influencing its binding affinity to various biological targets.

Modulation of Biological Activity through Structural Modifications

The biological activity of indazolone derivatives can be extensively modulated through structural modifications to the core scaffold and its substituents. These modifications can be tailored to target specific biological pathways, leading to the development of agents with enhanced potency and selectivity.

Indazolone derivatives have been widely investigated as inhibitors of various enzymes implicated in disease.

COX: Certain indazole derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory therapies. nih.gov The general structure of these inhibitors often includes vicinal aryl moieties, a feature present in 2-phenyl-indazolones. mdpi.com

Cholinesterase: The indazole scaffold has been incorporated into molecules designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govresearchgate.net These compounds often feature additional functionalities that interact with the active site of acetylcholinesterase or butyrylcholinesterase.

PI4KIIIβ: While specific studies on indazolone derivatives as PI4KIIIβ inhibitors are not detailed in the provided context, the broader class of kinase inhibitors frequently incorporates heterocyclic scaffolds like indazole. nih.gov

CDK: Tetrahydroindazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which are crucial regulators of the cell cycle and targets for cancer therapy. nih.gov Additionally, 2H-indazole derivatives have been patented as CDK4 and CDK6 inhibitors. google.com

p300: A DNA-encoded library featuring an indazolone core has been used to identify novel ligands targeting the E1A-binding protein p300, a histone acetyltransferase involved in transcriptional regulation and a target in oncology. nih.gov

The potential for this compound to act as an enzyme inhibitor would depend on how its specific substitution pattern fits into the binding sites of these enzymes. The dinitro substitution could influence electrostatic interactions, while the N2-phenyl group could engage in hydrophobic or aromatic interactions.

| Enzyme Target | Indazolone Derivative Class | Potential Role of this compound Substituents |

|---|---|---|

| COX-2 | (Aza)indazoles with vicinal aryl groups | N2-phenyl group provides the vicinal aryl moiety. Dinitro groups may affect binding pocket interactions. |

| Cholinesterase | Indazole-based hybrids | Core scaffold could serve as a platform for designing cholinesterase inhibitors. |

| CDK | Tetrahydroindazoles, 2H-indazoles | Indazolone core is a key structural feature in known CDK inhibitors. |

| p300 | Indazolone-focused library hits | The indazolone scaffold has been shown to be a viable starting point for p300 inhibitor discovery. |

The indazolone scaffold is also prevalent in compounds designed to interact with various cell surface receptors.

TRPV1: Indazolone derivatives have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. nih.gov The development of these antagonists highlights the utility of the indazolone core in targeting ion channels.

Angiotensin II: Novel indazole derivatives have been discovered that act as dual angiotensin II type 1 (AT1) receptor antagonists and partial PPARγ agonists, indicating their potential in treating hypertension and insulin (B600854) resistance. nih.gov The AT1 receptor antagonists are a well-established class of antihypertensive drugs. nih.gov

5HT3: Indazole derivatives are a major class of 5-hydroxytryptamine (5-HT3) receptor antagonists, which are primarily used as antiemetics. nih.govamegroups.org The indazole nucleus in these compounds is a key feature for their potent and selective antagonism.

For this compound, its potential to act as a receptor antagonist or agonist would be influenced by the steric and electronic properties conferred by its substituents, which would determine its fit and interaction with the receptor's binding pocket.

| Receptor Target | Indazolone Derivative Class | Potential Role of this compound Substituents |

|---|---|---|

| TRPV1 | Indazolone-based antagonists | The indazolone core is a known scaffold for TRPV1 antagonism. |

| Angiotensin II (AT1) | Indazole-based antagonists | The indazole scaffold can serve as a central scaffold for AT1 receptor blockers. |

| 5HT3 | Indazole-3-carboxylic acid derivatives | The indazole nucleus is a key structural component of potent 5-HT3 antagonists. |

Impact of Side Chains and Their Length on Biological Response

The nature, position, and length of side chains attached to the indazolone core are critical determinants of biological activity and potency. Structure-activity relationship (SAR) studies on various indazole derivatives have revealed that modifications to side chains can significantly influence their interaction with biological targets.

For instance, in the context of protein kinase inhibition, the substitution pattern on the indazole ring plays a crucial role. Studies on 1H-indazole derivatives as kinase inhibitors have shown that the introduction of different substituted aromatic groups at various positions can modulate their inhibitory activity. For example, the presence of specific substituents on a phenyl ring attached to the indazole core can enhance potency. SAR studies on a series of 1H-indazol-3-amine derivatives revealed that substituting a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl or 3-isopropoxyphenyl led to an increase in activity against certain kinases nih.gov.

The length of a linker or side chain can also be a determining factor. In a series of ligustrazine dimers with antitumor activity, the length of the alkyl chain linker was found to be a crucial element for their cytotoxic effects. A chain length of 8–12 carbons was identified as important for maintaining antitumor activity, highlighting the optimal spatial distance required for interacting with the target.

The following table summarizes the impact of side chain modifications on the biological activity of certain indazole derivatives, based on available research findings.

| Compound Series | Side Chain Modification | Impact on Biological Activity |

| 1H-Indazol-3-amine Derivatives | Increase in the size of the alkoxy group on the C-5 phenyl ring (methoxy to isopropoxy) | Increased inhibitory activity against FGFR1 kinase nih.gov |

| Ligustrazine Dimers | Variation in the length of the alkane diamine linker | Optimal antitumor activity observed with a chain length of 8-12 carbons |

These examples underscore the importance of systematic modifications of side chains to optimize the biological response of indazolone derivatives.

Stereochemical Influences on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of drug molecules, as the three-dimensional arrangement of atoms can significantly affect their interaction with chiral biological targets such as enzymes and receptors. For indazolone derivatives containing stereocenters, the specific stereoisomer can exhibit profound differences in potency and efficacy.

For example, in a series of 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives developed as ERK inhibitors, the stereochemistry at the C3 position of the pyrrolidine (B122466) ring was found to be critical for their potent and selective activity nih.gov. This highlights that a specific spatial orientation is often required for optimal interaction with the binding site of a target protein. The differential activity between enantiomers often arises from one enantiomer having a more favorable binding orientation, leading to stronger and more effective interactions.

Mechanisms of Action at the Molecular Level

The diverse biological activities of indazolone derivatives can be attributed to their ability to interact with various molecular targets and interfere with key cellular pathways.

Interaction with Biological Targets (e.g., protein binding, enzyme modulation)

A primary mechanism through which indazolone derivatives exert their effects is by interacting with and modulating the activity of proteins, particularly enzymes like protein kinases. Many indazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Aberrant kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.

Indazole derivatives have been shown to bind to the ATP-binding site of kinases, acting as competitive inhibitors nih.gov. The indazole core serves as a scaffold that can be functionalized with various substituents to achieve potent and selective inhibition of specific kinases, such as VEGFR-2, Akt, and ERK1/2 nih.govnih.gov. For instance, a series of indazole-pyridine based compounds were found to be potent, ATP-competitive, and reversible inhibitors of Akt activity nih.gov. The structure-activity relationships of these compounds revealed that specific substitutions on the indazole and pyridine (B92270) rings were key to their high affinity.

Furthermore, some indazole derivatives have been investigated as inhibitors of other enzymes, such as indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation. The 1H-indazole motif has been identified as a novel pharmacophore with potent IDO1 inhibitory activity, with the indazole ring interacting with the heme iron and a hydrophobic pocket of the enzyme nih.gov.

The table below provides examples of indazolone and indazole derivatives and their interactions with specific biological targets.

| Derivative Class | Biological Target | Mode of Interaction |

| Indazole-Pyridine Analogues | Protein Kinase B (Akt) | ATP-competitive inhibition nih.gov |

| 1H-Indazole Derivatives | Extracellular signal-regulated kinase 1/2 (ERK1/2) | Enzyme inhibition nih.gov |

| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | Interaction with heme iron and hydrophobic pockets nih.gov |

| Indazolinones | 5-Lipoxygenase | Redox-active inhibition |

Role of Oxidative Stress Induction (e.g., for antileishmanial activity)

For certain biological activities, such as antileishmanial effects, the mechanism of action of nitro-substituted indazole derivatives is believed to involve the induction of oxidative stress. The 5-nitro group in some indazole derivatives is thought to be crucial for this activity. This mechanism is proposed to involve the intracellular reduction of the nitro group by parasitic nitroreductases, leading to the formation of nitro-anion radicals. These radicals can then participate in redox cycling with oxygen to produce reactive oxygen species (ROS) nih.gov.

The resulting increase in oxidative stress within the parasite can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. This mechanism provides a basis for the selective toxicity of these compounds against certain parasites that possess the necessary nitroreductase enzymes nih.govnih.gov. Studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated their potent antileishmanial activity, which is consistent with this proposed mechanism of action nih.govmdpi.com.

Interference with Biosynthetic Pathways (e.g., prostaglandin (B15479496) biosynthesis, ergosterol (B1671047) biosynthesis)

Indazolone derivatives have also been shown to interfere with specific biosynthetic pathways, contributing to their pharmacological effects.

Prostaglandin Biosynthesis: N-substituted indazolones have demonstrated potent anti-inflammatory and analgesic properties. Their mechanism of action is partly attributed to the inhibition of prostaglandin cyclooxygenase (COX) and 5'-lipoxygenase activities. Prostaglandins are key mediators of inflammation, and by inhibiting their synthesis, these indazolone derivatives can effectively reduce the inflammatory response nih.gov.

Ergosterol Biosynthesis: While direct evidence for the inhibition of ergosterol biosynthesis by this compound is not available, this is a known mechanism for some antifungal agents. Azole antifungals, for example, inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is a key step in the ergosterol biosynthesis pathway in fungi nih.gov. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell lysis nih.gov. Given the broad range of enzymatic inhibition exhibited by heterocyclic compounds, it is conceivable that certain indazolone derivatives could also interfere with this pathway, although specific research is required to confirm this.

Conclusion and Future Research Directions

Summary of Key Findings on 5,7-Dinitro-2-phenyl-1H-indazol-3-one Research

Research into this compound and related nitroindazolone compounds has highlighted the significance of the indazolone scaffold in medicinal chemistry. The introduction of nitro groups, particularly at the 5-position, has been shown to be a viable strategy for enhancing biological activity. Studies on analogous compounds, such as 5-nitro-2-picolyl-indazolin-3-one, have demonstrated potent trypanocidal activity, suggesting that the nitro functional group can induce oxidative stress in target organisms. mdpi.com This is achieved through the generation of reactive oxygen species, leading to apoptosis. mdpi.com The synthesis of various N-substituted and nitro-functionalized indazoles and indazolones has been explored, providing a foundational basis for the preparation of this compound. nih.govmdpi.com While direct and extensive research on the specific title compound is not widely documented, the existing literature on related structures provides valuable insights into its potential chemical properties and biological applications. The indazole ring system is a common motif in a range of biologically active compounds, including those with anti-inflammatory and anticancer properties. nih.govnih.gov

Unaddressed Research Questions and Gaps in Understanding

Furthermore, the mechanism of action for its potential biological activities has not been explored. While related 5-nitro compounds exhibit activity through oxidative stress, it is crucial to determine if a similar mechanism is dominant for the 5,7-dinitro analogue and to identify its specific molecular targets. The metabolic fate and potential toxicity of this compound also represent a significant void in the current understanding, which is essential for any future therapeutic development.

Potential Avenues for Advanced Synthetic Methodologies

Future synthetic efforts could focus on developing more efficient and versatile methods for the preparation of this compound and its derivatives. While classical methods for the synthesis of indazolones exist, newer approaches could offer improvements in yield, purity, and functional group tolerance. organic-chemistry.org Modern synthetic strategies such as copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones could be adapted for the synthesis of the N-phenyl indazole core. beilstein-journals.org Additionally, exploring one-pot multicomponent reactions could provide a more streamlined and atom-economical route to complex indazolone structures. researchgate.net

The development of late-stage functionalization techniques would also be highly valuable. This would allow for the introduction of diverse substituents onto the this compound scaffold, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Photocatalysis and electrochemistry represent emerging green chemistry approaches that could be explored for the synthesis and modification of indazolone systems, potentially offering milder reaction conditions and novel reactivity patterns. researchgate.net

Prospects for Rational Design of Novel Indazolone-Based Chemical Probes

The unique electronic properties conferred by the two nitro groups make this compound an intriguing candidate for the rational design of novel chemical probes. The electron-withdrawing nature of the nitro groups can be exploited to modulate the fluorescence or electrochemical properties of the indazolone core, potentially leading to the development of sensors for specific biological analytes or environments.

Computational docking studies, as demonstrated with related nitroindazole derivatives, can guide the design of new compounds with improved binding affinity and selectivity for specific biological targets. mdpi.com By understanding the interactions of the this compound scaffold with target proteins, it is possible to design novel inhibitors or modulators of enzyme activity. The synthesis of derivatives with appended reactive groups could also lead to the creation of activity-based probes for identifying and studying the function of specific enzymes within complex biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5,7-dinitro-2-phenyl-1H-indazol-3-one, and how can intermediates be validated?

- Methodological Answer : A common approach involves Friedel-Crafts acylation followed by indazole ring closure using hydrazine hydrate. For example, analogous synthesis of indazole derivatives (e.g., 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole) employs ketone intermediates treated with hydrazine in dimethylformamide (DMF) under reflux . Validation of intermediates requires spectroscopic techniques:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 8.91 ppm for nitro-substituted protons in similar compounds) .

- Recrystallization : To isolate pure isomers, as seen in the removal of (2,3-dichlorophenyl)-1H-indazole impurities via DMF recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Critical for verifying nitro group placement and phenyl ring substitution patterns. For example, downfield shifts (δ > 8 ppm) in 1H NMR indicate electron-withdrawing nitro groups .

- IR Spectroscopy : To confirm carbonyl (C=O) and nitro (NO2) functional groups (e.g., peaks near 1700 cm⁻¹ and 1500–1350 cm⁻¹, respectively) .

- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in structural studies of related indazolones .

Q. What are the pharmacological activities associated with indazole derivatives, and how can these guide biological testing of this compound?

- Methodological Answer : Indazole derivatives exhibit analgesic, anti-inflammatory, and anticancer properties due to their heterocyclic core and nitro/aryl substituents . Testing should prioritize:

- In vitro assays : Receptor binding (e.g., serotonin or dopamine receptors) and cytotoxicity screens (e.g., MTT assays).

- Structure-Activity Relationship (SAR) : Compare with analogs like 3-(3,4-dichlorophenyl)-1H-indazole to identify nitro group contributions .

Advanced Research Questions

Q. How can researchers optimize nitro group reduction in this compound synthesis to minimize byproducts?

- Methodological Answer :

- Catalytic Hydrogenation : Use Raney nickel or palladium catalysts under controlled H2 pressure to selectively reduce one nitro group while preserving the indazole core .

- Hydrazine-Mediated Reduction : Adjust solvent polarity (e.g., isopropanol/DMF mixtures) and stoichiometry to suppress over-reduction, as seen in analogous indazole syntheses .

- HPLC Monitoring : Track reaction progress to isolate intermediates and optimize reaction time/temperature .

Q. What strategies resolve discrepancies between computational predictions and experimental data in crystal structure refinement of this compound?

- Methodological Answer :

- SHELX Refinement : Use iterative cycles in SHELXL to adjust thermal parameters and occupancy factors, particularly for disordered nitro groups .

- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray data to identify torsional mismatches in phenyl/nitro orientations .

- Twinned Data Analysis : Employ SHELXPRO for handling twinning or high-resolution data anomalies, as noted in macromolecular refinement .

Q. How can surface adsorption studies improve stability assessments of this compound in formulation development?

- Methodological Answer :

- Microspectroscopic Imaging : Analyze interactions with excipient surfaces (e.g., silica or cellulose) using AFM-IR or Raman mapping to detect degradation hotspots .

- Adsorption Isotherms : Quantify binding affinity under varying humidity/pH conditions to predict shelf-life .

- Accelerated Stability Testing : Combine thermal gravimetric analysis (TGA) with HPLC to correlate surface reactivity with decomposition pathways .

Q. What experimental designs address conflicting bioactivity data in indazole derivatives across different cell lines?

- Methodological Answer :

- Dose-Response Profiling : Use multiple cell lines (e.g., HEK293, HeLa) to assess cytotoxicity thresholds and receptor expression variability .

- Metabolomic Profiling : Identify enzymatic modifications (e.g., nitroreductase activity) that alter compound efficacy between cell types .

- Knockout Models : CRISPR/Cas9-engineered cell lines to isolate target pathways (e.g., apoptosis vs. oxidative stress) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.